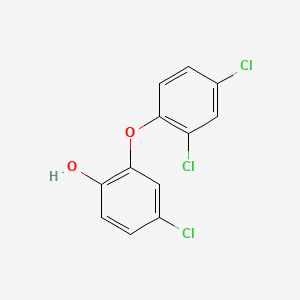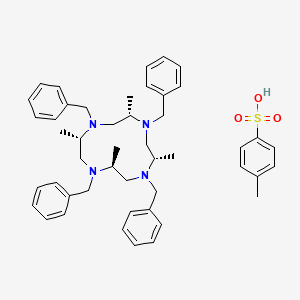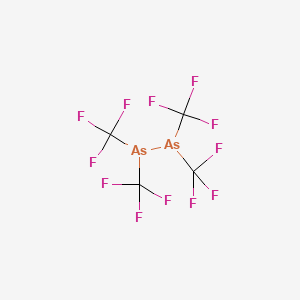
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves several steps:
Preparation of Catechol Diethyl Ether: This is achieved through the etherification of catechol with diethyl sulfate.
Formation of 3,4-Diethoxy Nitrobenzene: This involves the nitration of the catechol diethyl ether.
Synthesis of 2-Ethoxy-4-nitrophenol: This step includes the reduction of 3,4-diethoxy nitrobenzene.
Production of 3-Ethoxy-4-oxynitrobenzene: This is followed by the nitration of 2-ethoxy-4-nitrophenol.
Formation of 3-Ethoxy-4-oxyphenylamine: This involves the reduction of 3-ethoxy-4-oxynitrobenzene.
Preparation of N-Methylene Ethyl Malonate-3-ethoxy-4-oxyphenylamine: This step includes the condensation of 3-ethoxy-4-oxyphenylamine with ethyl malonate.
Final Product: The final step involves cyclization and esterification to obtain this compound.
化学反応の分析
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Esterification: The carboxylic acid group can be esterified to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide
科学的研究の応用
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its antiparasitic properties and its effects on various biological pathways.
Medicine: It is used in veterinary medicine to prevent and treat coccidiosis in livestock.
Industry: The compound is used in the formulation of medicated feed additives for livestock
作用機序
The mechanism of action of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves the disruption of electron transport in the mitochondrial cytochrome system of coccidia. This disruption inhibits mitochondrial respiration, leading to the death of the parasite. The compound targets the mitochondrial electron transport chain, specifically inhibiting the cytochrome bc1 complex .
類似化合物との比較
6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline: A basic structure for many antimalarial and antibacterial agents.
特性
分子式 |
C22H31NO5 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H31NO5/c1-3-5-6-7-8-9-10-11-12-28-19-13-16-18(14-20(19)27-4-2)23-15-17(21(16)24)22(25)26/h13-15H,3-12H2,1-2H3,(H,23,24)(H,25,26) |
InChIキー |
DKCISHZQASOZAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)






![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)



